molecular formula C26H32N4O3S B2777217 2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 689762-13-8

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

Cat. No. B2777217
CAS RN: 689762-13-8
M. Wt: 480.63
InChI Key: RRJVVUYMYPNQTL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a quinazolinone moiety, which is a type of heterocyclic compound that has been studied for various biological activities . It also contains a morpholine ring, which is often found in pharmaceuticals, and a sulfanyl group attached to an acetamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide could undergo hydrolysis, the morpholine could be protonated or deprotonated depending on the pH, and the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholine would likely make it somewhat soluble in water. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of new and effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Compound Evaluation: Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity:

Their 50% inhibitory concentrations (IC50) ranged from 1.35 to 2.18 μM. Additionally, IC90 values were examined, with five of the most active compounds showing IC90 values ranging from 3.73 to 4.00 μM. Compound 6e exhibited an IC90 of 40.32 μM. Importantly, these compounds were found to be non-toxic to human cells .

Conclusion

“2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” shows promise as an anti-tubercular agent, but its broader applications warrant further investigation. Researchers should explore its potential in diverse therapeutic contexts to unlock its full scientific potential .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with specific proteins in the body, such as enzymes or receptors. The quinazolinone and morpholine moieties in this compound are common in medicinal chemistry and could potentially interact with a variety of targets .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-3-5-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34-18-24(31)27-20-8-6-19(4-2)7-9-20/h6-11,17H,3-5,12-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVVUYMYPNQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

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